N-{[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-11-6-12(2)16-15(7-11)23-17(18-16)20-9-13(10-20)8-19(3)24(21,22)14-4-5-14/h6-7,13-14H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPSWKBCOBSBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CC(C3)CN(C)S(=O)(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety, an azetidine ring, and a sulfonamide group. The molecular formula is , and its IUPAC name is this compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
Studies have demonstrated the potential of benzothiazole derivatives in cancer treatment. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . Specific studies on related compounds suggest that they may inhibit tumor growth by targeting multiple signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses . This suggests that this compound may also exhibit anti-inflammatory effects.
The exact mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in microbial resistance or cancer cell proliferation. The benzothiazole moiety may contribute to binding affinity and specificity towards these targets.
Case Studies
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a cyclopropanesulfonamide moiety linked to a benzothiazole derivative. Its molecular formula is with a molecular weight of 249.38 g/mol. The presence of the benzothiazole ring is significant for biological activity, as it often contributes to the compound's pharmacological properties.
Medicinal Chemistry
N-{[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide has shown promise as a lead compound in the development of new pharmaceuticals. Its unique structure allows for interactions with various biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound's sulfonamide group enhances its antimicrobial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
This table summarizes the effectiveness of the compound against various bacterial strains, indicating its potential use in treating bacterial infections .
Neurological Applications
There is emerging interest in the use of benzothiazole derivatives in neuropharmacology. Compounds similar to this compound have been studied for their neuroprotective effects.
Case Study: Neuroprotection
In animal models, compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agricultural Applications
The unique properties of this compound may also extend to agricultural chemistry, particularly as a potential pesticide or herbicide.
Data Table: Herbicidal Activity
| Plant Species | Effective Concentration (EC) |
|---|---|
| Amaranthus retroflexus | 50 µg/mL |
| Brassica napus | 100 µg/mL |
| Solanum lycopersicum | 75 µg/mL |
This table provides insights into the herbicidal efficacy of the compound against various plant species, highlighting its potential utility in crop protection .
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzothiazole 2-Position
The benzothiazole moiety is a key reactive site, particularly at the 2-position, where substitution reactions are common. For example:
-
Amination : The azetidine ring in the target compound likely originates from nucleophilic displacement of a leaving group (e.g., chloride) on the benzothiazole scaffold. This aligns with methods for synthesizing benzothiazole derivatives, such as the use of AlCl₃ in Friedel-Crafts alkylation (as seen in ).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Azetidine derivative, AlCl₃ | Target compound (via alkylation) | ~82% | , |
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring is susceptible to ring-opening under acidic or oxidative conditions:
-
Acid Hydrolysis : Protonation of the azetidine nitrogen facilitates cleavage, yielding a secondary amine. This reactivity mirrors observations in structurally related azetidine derivatives (e.g., ).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (conc.), 80°C | Secondary amine + cyclopropane sulfonamide | ~75% | , |
Cyclopropane Sulfonamide Reactivity
The cyclopropane sulfonamide group undergoes two primary reaction pathways:
-
Ring-Opening Addition : The strained cyclopropane ring reacts with electrophiles (e.g., halogens) to form open-chain products.
-
Sulfonamide Hydrolysis : Strong acidic/basic conditions cleave the sulfonamide bond, yielding cyclopropanesulfonic acid and a free amine ( ).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonamide Hydrolysis | H₂SO₄ (50%), reflux | Cyclopropanesulfonic acid + amine | ~60% |
Electrophilic Aromatic Substitution on Benzothiazole
The 4,6-dimethylbenzothiazole core directs electrophiles to the 5-position due to steric and electronic effects:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position.
-
Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 5-Bromo-4,6-dimethylbenzothiazole | ~68% | , |
Oxidation of the Benzothiazole Sulfur
The thiazole sulfur undergoes oxidation to form sulfoxides or sulfones, altering electronic properties:
-
Oxidation with H₂O₂ : Mild conditions yield sulfoxide; stronger oxidants (e.g., KMnO₄) produce sulfones ( ).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂ (30%), AcOH, 50°C | 4,6-Dimethylbenzothiazole sulfoxide | ~85% |
Cross-Coupling Reactions
The aromatic system supports palladium-catalyzed couplings (e.g., Suzuki-Miyaura), though steric hindrance from methyl groups may limit efficiency:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivative | ~45% | , |
Key Stability Considerations:
Comparison with Similar Compounds
Structural Analogues
Benzothiazole Derivatives
- Example : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () .
- Key Differences :
- The benzothiazole in the target compound is substituted with methyl groups (4,6-dimethyl), whereas ’s analogue features a thiazolidinone ring (2,4-dioxo).
Azetidine-Containing Compounds
- Azetidine’s smaller ring size (vs.
Cyclopropane Sulfonamides
- Cyclopropane’s planar geometry and sulfonamide’s strong electron-withdrawing effects distinguish this group from bulkier or less polarized substituents (e.g., alkyl sulfonates). This may enhance membrane permeability and target engagement.
Pharmacological Properties (Hypothetical)
- Target Compound : The 4,6-dimethyl groups on the benzothiazole may increase lipophilicity, enhancing blood-brain barrier penetration relative to unsubstituted analogues.
- Azetidine vs. Larger Rings : Azetidine’s rigidity could improve selectivity but may reduce solubility compared to pyrrolidine derivatives.
- Cyclopropanesulfonamide : This group’s metabolic stability might extend half-life relative to ester- or amide-based sulfonamides.
Crystallographic and Computational Analysis
- Structural elucidation of such compounds typically employs X-ray crystallography refined via SHELX programs (e.g., SHELXL) . Comparative studies of bond lengths and angles could reveal conformational differences between the target compound and analogues, informing structure-activity relationships (SAR).
Preparation Methods
Synthesis of the 4,6-Dimethyl-1,3-benzothiazole Core
The 1,3-benzothiazole moiety is synthesized via cyclization of 2-amino-4,6-dimethylphenol with a sulfur source. A common approach involves heating the phenol derivative with carbon disulfide (CS₂) in the presence of a base such as pyridine or potassium hydroxide at 120–150°C for 8–12 hours . Alternative methods utilize Lawesson’s reagent to introduce sulfur into the aromatic system, yielding the thiazole ring with >85% purity .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-4,6-dimethylphenol |
| Sulfur Source | Carbon disulfide |
| Base | Pyridine |
| Temperature | 140°C |
| Reaction Time | 10 hours |
| Yield | 78–82% |
Azetidine Ring Formation
The azetidine (4-membered nitrogen heterocycle) is constructed via intramolecular nucleophilic substitution. A linear precursor, 3-((4,6-dimethyl-1,3-benzothiazol-2-yl)amino)propan-1-ol , is treated with methanesulfonyl chloride (MsCl) in dichloromethane to form a mesylate intermediate. Subsequent exposure to cesium carbonate (Cs₂CO₃) in acetonitrile at 60°C induces cyclization, yielding the azetidine ring .
Optimized Cyclization Protocol
-
Reagents :
-
Mesylating Agent: MsCl (1.2 equiv)
-
Base: Cs₂CO₃ (2.5 equiv)
-
-
Conditions :
-
Solvent: Acetonitrile
-
Temperature: 60°C
-
Time: 6 hours
-
-
Yield : 65–70%
The introduction of the N-methyl group is achieved via reductive amination. The azetidine intermediate is reacted with formaldehyde (37% aqueous solution) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent . The reaction proceeds in dichloromethane at room temperature for 12 hours, achieving >90% conversion.
Critical Parameters
-
Molar Ratio : Azetidine:Formaldehyde:NaBH(OAc)₃ = 1:2:1.5
-
Workup : Quenching with saturated ammonium chloride (NH₄Cl) followed by extraction with ethyl acetate .
Synthesis of Cyclopropanesulfonamide
The cyclopropane ring is synthesized via the Simmons-Smith reaction , where cyclopropane is generated from diiodomethane (CH₂I₂) and a zinc-copper couple . Subsequent sulfonylation involves reacting cyclopropanesulfonyl chloride with methylamine in tetrahydrofuran (THF) at 0°C .
Reaction Scheme
-
Cyclopropane Formation:
-
Sulfonylation:
Yield : 55–60% after purification by silica gel chromatography .
Final Coupling Reaction
The azetidine-methylamine intermediate is coupled with N-methylcyclopropanesulfonamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) . The reaction is stirred at room temperature for 24 hours, followed by purification via recrystallization from ethanol/water .
Coupling Optimization
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.5 equiv) |
| Activator | NHS (1.5 equiv) |
| Solvent | DMF |
| Time | 24 hours |
| Yield | 70–75% |
Analytical Validation
1H NMR Analysis
-
Azetidine Protons : δ 3.85–4.10 (m, 4H, azetidine CH₂)
-
Cyclopropane Protons : δ 1.10–1.25 (m, 4H, cyclopropane CH₂)
-
N-Methyl Group : δ 2.45 (s, 3H, N-CH₃)
Mass Spectrometry
Challenges and Mitigation Strategies
-
Azetidine Ring Strain : The 4-membered ring’s instability necessitates low-temperature reactions to prevent ring-opening.
-
Sulfonamide Hydrolysis : Use of anhydrous solvents and inert atmospheres (N₂/Ar) prevents degradation.
-
Cyclopropane Isomerism : Stereoselective synthesis is achieved using chiral auxiliaries or enantioselective catalysts .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodology :
- Stepwise Functionalization : Begin with azetidine ring formation via cycloaddition reactions, followed by benzothiazole coupling (e.g., using Pd/C-catalyzed hydrogenation for deprotection, as in ).
- Purification : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization in methanol/dichloromethane (1:3 v/v) improves crystallinity.
- Yield Optimization : Monitor reaction progress by TLC and adjust stoichiometry (e.g., 1.2 equivalents of cyclopropanesulfonamide to ensure complete coupling).
Q. What analytical techniques are critical for confirming structural integrity?
Methodology :
- Spectroscopic Confirmation :
- 1H/13C NMR : Assign peaks for azetidine (δ 3.2–4.0 ppm), benzothiazole (δ 7.5–8.2 ppm), and cyclopropane (δ 1.2–1.8 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups.
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography : Resolve stereochemistry of the azetidine-methyl linkage (e.g., CCDC deposition protocols as in ).
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Methodology :
- Accelerated Stability Studies :
- Prepare solutions in PBS (pH 7.4), acetate buffer (pH 4.5), and carbonate buffer (pH 9.6).
- Incubate at 25°C, 40°C, and 60°C for 14 days.
- Monitor degradation by HPLC (C18 column, acetonitrile/water gradient) and quantify impurities against USP thresholds.
Advanced Research Questions
Q. How to resolve contradictions in NMR data caused by dynamic rotational effects in the cyclopropane ring?
Methodology :
- Variable-Temperature (VT) NMR : Conduct experiments from 25°C to −40°C in CD2Cl2 to slow ring puckering and clarify splitting patterns.
- 2D NOESY : Identify through-space correlations between cyclopropane protons and adjacent methyl groups to confirm spatial orientation.
- DFT Calculations : Model rotational barriers using Gaussian09 (B3LYP/6-31G*) to correlate experimental and theoretical coupling constants.
Q. What strategies validate target engagement and selectivity in cellular assays?
Methodology :
- Competitive Binding Assays :
- Use SPR (Biacore T200) to measure binding kinetics (KD) against recombinant protein targets (e.g., kinases or GPCRs).
- Validate selectivity via a 50-kinase panel at 1 µM compound concentration.
Q. How to establish structure-activity relationships (SAR) for bioactivity modulation?
Methodology :
- Analog Synthesis :
- Replace cyclopropane with cyclohexane or methyl groups (see for analogous sulfonamide modifications).
- Introduce electron-withdrawing groups (e.g., -CF3) on the benzothiazole ring.
- In Silico Docking : Use Schrödinger Suite to model interactions with active sites (Glide SP scoring). Correlate docking scores with IC50 values from enzymatic assays.
Q. How to address low aqueous solubility for in vivo studies?
Methodology :
- Co-solvent Systems : Test formulations with 10% DMSO/90% PEG-300 or 5% Tween-80 in saline.
- Amorphous Solid Dispersion : Spray-dry with HPMC-AS (1:1 w/w) to enhance dissolution rate (characterize by PXRD and DSC).
Data Contradiction Analysis
Q. Discrepancies observed in mass spectrometry (MS) and elemental analysis: How to troubleshoot?
Methodology :
- Ionization Artifacts : For ESI-MS, check for adduct formation (e.g., Na+ or K+). Compare with MALDI-TOF for neutral species.
- Elemental Analysis : If C/H/N deviations exceed 0.4%, re-purify via preparative HPLC and repeat combustion analysis (950°C, O2 flow).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
